1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a unique fusion of imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity.
Mechanism of Action
Target of Action
The primary targets of 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one are bacteria and fungi . This compound has been investigated for its antibacterial activity on different bacteria and fungi . It has also shown considerable cytotoxicity against human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . In the case of cancer cells, it effectively inhibits microtubule assembly formation . This interaction results in the disruption of cellular processes, leading to the death of the target cells .
Biochemical Pathways
The compound affects the major pathways of nucleoside inactivation, such as deamination by adenosine deaminase and glycosidic cleavage by nucleoside phosphorylases . This disruption of biochemical pathways leads to the inhibition of cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, leading to the death of the target cells . In the case of cancer cells, it induces apoptosis, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential and ROS generation, and annexin V-FITC assays .
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the condensation of cyclopropylamine with a pyridine derivative, followed by cyclization to form the imidazo[4,5-b]pyridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often facilitated by reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its potential as a type 2 diabetes inhibitor.
1H-pyrrolo[2,3-b]pyridine derivatives: Studied for their potent activities against fibroblast growth factor receptors.
3-(1H-benzo[d]imidazol-2-yl) derivatives: Evaluated for their antiproliferative activity on cancer cell lines.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-11-8-7(2-1-5-10-8)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZITKJIWIXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(NC2=O)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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